molecular formula C18H22ClN3O2 B14333908 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride CAS No. 111443-96-0

1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride

Cat. No.: B14333908
CAS No.: 111443-96-0
M. Wt: 347.8 g/mol
InChI Key: WDLQTZKGXFCROB-UHFFFAOYSA-N
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Description

1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound It is characterized by the presence of a pyridinium ion, an anilino group, and a diethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the anilino group: This could involve the reaction of aniline with an appropriate acylating agent.

    Introduction of the pyridinium ion: This step might involve the quaternization of a pyridine derivative.

    Formation of the diethylcarbamoyl group: This could be achieved by reacting the intermediate with diethylcarbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Anilino-2-oxoethyl)-3-(methylcarbamoyl)pyridin-1-ium chloride
  • 1-(2-Anilino-2-oxoethyl)-3-(ethylcarbamoyl)pyridin-1-ium chloride

Uniqueness

1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

111443-96-0

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

1-(2-anilino-2-oxoethyl)-N,N-diethylpyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C18H21N3O2.ClH/c1-3-21(4-2)18(23)15-9-8-12-20(13-15)14-17(22)19-16-10-6-5-7-11-16;/h5-13H,3-4,14H2,1-2H3;1H

InChI Key

WDLQTZKGXFCROB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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